molecular formula C16H17FN2O4S B2827076 1-(2-(2-fluorophenoxy)acetyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide CAS No. 1351619-44-7

1-(2-(2-fluorophenoxy)acetyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide

Cat. No. B2827076
CAS RN: 1351619-44-7
M. Wt: 352.38
InChI Key: GCSCOOPMTFQSHA-UHFFFAOYSA-N
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Description

1-(2-(2-fluorophenoxy)acetyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H17FN2O4S and its molecular weight is 352.38. The purity is usually 95%.
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Scientific Research Applications

Targeted Synthesis and Biological Activity

Azomethine derivatives, like 1-(2-(2-fluorophenoxy)acetyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide, are significant due to their varied pharmacological properties, including cytostatic, antitubercular, and anti-inflammatory activities. Studies focused on optimizing the synthesis conditions and developing high-performance liquid chromatography (HPLC) analysis methods for these compounds. The research underscores the importance of understanding the structure-activity relationship for medicinal chemistry and pharmaceutical science. The azomethine derivatives, including compounds related to 1-(2-(2-fluorophenoxy)acetyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide, show potential as leading compounds for further pharmaceutical development (Chiriapkin, Kodonidi, & Larsky, 2021).

Synthesis and Characterization for Antimicrobial Properties

Compounds structurally related to 1-(2-(2-fluorophenoxy)acetyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide have been synthesized and characterized for their antimicrobial properties. The focus has been on creating compounds with significant antimicrobial effects against various pathogens, indicating the potential of these compounds in developing new antimicrobial agents. The synthesis processes involve complex reactions, and the resulting compounds are analyzed for purity and structure, ensuring their suitability for further biological evaluations (Talupur, Satheesh, & Chandrasekhar, 2021).

Synthesis and Antipathogenic Activity

Related compounds have been synthesized and tested for their antipathogenic activity, particularly against bacteria capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of specific substituents like iodine, bromide, or fluorine significantly influences the antipathogenic activity of these compounds. This line of research highlights the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties, a critical aspect in combating drug-resistant infections (Limban, Marutescu, & Chifiriuc, 2011).

Impact on Ion Transport and Protein Synthesis

Research has been conducted on the impact of azetidine derivatives, related to 1-(2-(2-fluorophenoxy)acetyl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide, on ion transport and protein synthesis in plants. One study used Azetidine 2-carboxylic acid (AZ) as an analog of proline to investigate the relationship between protein synthesis and ion transport, discovering that AZ significantly inhibits the release of ions to the xylem of plants. This research provides insights into the biological processes in plants and highlights the potential impact of such compounds on agricultural sciences (Pitman, Wildes, Schaefer, & Wellfare, 1977).

properties

IUPAC Name

1-[2-(2-fluorophenoxy)acetyl]-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c17-11-3-1-2-4-13(11)23-9-14(20)19-7-10(8-19)15(21)18-12-5-6-24-16(12)22/h1-4,10,12H,5-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSCOOPMTFQSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.